molecular formula C12H9N5O2 B10948440 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10948440
M. Wt: 255.23 g/mol
InChI Key: KAMQAKUORSLKON-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . These methods are known for their high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions is preferred to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of specific enzymes and pathways. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB inflammatory pathway, providing anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2/cyclin A2 and modulate inflammatory pathways makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

7-methyl-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C12H9N5O2/c1-8-6-11-14-12(15-16(11)7-13-8)9-2-4-10(5-3-9)17(18)19/h2-7H,1H3

InChI Key

KAMQAKUORSLKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=N1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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